2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid
Description
Properties
IUPAC Name |
2-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c12-9(13)5-7-6-10-11-4-2-1-3-8(7)11/h6H,1-5H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQEXEIFPEAOWMI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)CC(=O)O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1551554-37-0 | |
| Record name | 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Strategy for Pyrazolo[1,5-a]pyridine Core
The synthesis of the pyrazolo[1,5-a]pyridine nucleus typically begins with the reaction of substituted pyrazoles or aminopyrazoles with β-dicarbonyl compounds or their equivalents. Key methods include:
Cyclization reactions involving 3-substituted-5-amino-1H-pyrazoles with cyclic β-dicarbonyl compounds, such as 2-acetylcyclopentanone or ethyl 5-amino-3-arylamino-1H-pyrazole-4-carboxylates with various β-dicarbonyls, under acidic conditions (e.g., acetic acid) to form the fused heterocyclic ring system with high regioselectivity and yields (87–95%).
One-pot condensation of aminopyrazoles with 1,3-dicarbonyl compounds in ethanol containing acetic acid under oxygen atmosphere at elevated temperatures (around 130 °C) for 18 hours, which facilitates ring closure and formation of pyrazolo[1,5-a]pyridines efficiently.
Microwave-assisted synthesis and solvent-free conditions have been reported to accelerate the reaction times and improve yields, demonstrating the robustness and scalability of these methods.
Introduction of the Acetic Acid Side Chain
The acetic acid substituent at the 3-position of the pyrazolo[1,5-a]pyridine ring is typically introduced through alkylation or nucleophilic substitution reactions using haloacetic acid derivatives or esters, followed by hydrolysis. Notable preparation steps include:
Alkylation of pyrazolo[1,5-a]pyridine intermediates with ethyl bromoacetate or related haloacetates in the presence of a strong base such as sodium hydride, generating the corresponding ester intermediates in yields around 70–80%.
Hydrolysis of ester intermediates under acidic or basic conditions to yield the free acetic acid group, completing the synthesis of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid.
In some synthetic routes, nucleophilic substitution with potassium carbonate as a base and morpholine or other nucleophiles at room temperature facilitates selective substitution on the pyrazolo core, which can be adapted for acetic acid introduction.
Representative Synthetic Route (Based on Multi-Step Synthesis)
| Step | Reaction Description | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Formation of aminopyrazole intermediate | Reaction of benzyl alcohol with ethyl bromoacetate in presence of sodium hydride | 76 | Ether intermediate formed for further elaboration |
| 2 | Preparation of β-ketoester derivative | Reaction with acetonitrile under basic conditions (n-butyllithium, −78 °C) | Not specified | Key intermediate for ring closure |
| 3 | Condensation with hydrazine | To yield aminopyrazole derivative | 87 (over two steps) | Sets stage for pyrazolo ring formation |
| 4 | Cyclization with diethyl malonate | Formation of pyrazolo[1,5-a]pyridine core with benzyloxy substituent | Not specified | Core heterocycle constructed |
| 5 | Alkylation with ethyl bromoacetate | Introduction of acetic acid ester side chain | 70–80 | Precursor to final acid |
| 6 | Hydrolysis of ester | Acidic or basic hydrolysis to yield acetic acid | High | Final product obtained |
This route exemplifies the stepwise construction and functionalization of the pyrazolo[1,5-a]pyridine scaffold with an acetic acid substituent.
Optimization and Reaction Conditions
Acidic medium and oxygen atmosphere: The use of acetic acid as solvent and an oxygen atmosphere significantly improves yields (up to 94%) in the formation of pyrazolo[1,5-a]pyridine derivatives.
Temperature: Elevated temperatures (~110–130 °C) are generally required for efficient cyclization and condensation reactions.
Catalysts and additives: Palladium catalysts are employed in Suzuki coupling reactions for functionalization steps, while bases like potassium carbonate or sodium hydride facilitate nucleophilic substitutions.
Microwave irradiation: Shorter reaction times and higher yields are achievable under microwave conditions, offering a green chemistry advantage.
Summary Table of Key Preparation Methods
Research Findings and Practical Considerations
The multi-step synthetic routes to this compound are well-established, with yields generally high due to optimized reaction conditions and mild reagents.
The choice of base and solvent critically affects the selectivity and yield of alkylation steps introducing the acetic acid moiety.
The pyrazolo[1,5-a]pyridine core synthesis benefits from the use of acetic acid as solvent and oxygen atmosphere, which promotes efficient cyclization.
Functional group tolerance is broad, allowing for diverse substitution patterns on the pyrazolo ring, facilitating medicinal chemistry applications.
Microwave-assisted protocols represent a modern advancement, reducing reaction times and improving sustainability.
Chemical Reactions Analysis
1.1. Cross-Dehydrogenative Coupling (CDC) Reactions
A prominent strategy employs β-dicarbonyl compounds (e.g., β-ketoesters) and N-amino-2-iminopyridines under acetic acid and O₂-promoted conditions (Source ). For example:
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Reagents : Ethyl acetoacetate (β-ketoester) and N-amino-2-iminopyridine.
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Conditions : Acetic acid (6 equiv), ethanol, O₂ atmosphere, 130°C, 18 hours.
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Mechanism : Oxidative C(sp³)–C(sp²) coupling followed by dehydrative cyclization.
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Yield : Up to 94% for analogous pyrazolo[1,5-a]pyridine derivatives (Table 1, Source ).
1.2. Cyclocondensation of Aminopyrazoles
Aminopyrazole derivatives react with β-ketoesters or malonates to form the pyrazolo[1,5-a]pyridine core. Hydrolysis of the ester group yields the acetic acid substituent (Source, ).
Table 1: Representative Synthesis Routes
Reactions of the Carboxylic Acid Group
The acetic acid moiety undergoes characteristic transformations:
2.1. Esterification
Reaction with alcohols under acidic or catalytic conditions:
-
Example : Methanol, H₂SO₄, reflux → Methyl ester derivative.
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Typical Yield : 85–90% (Source).
2.2. Amide Formation
Coupling with amines using EDCI/HOBt or DCC:
Table 2: Carboxylic Acid Derivatives
| Reaction Type | Reagents | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Esterification | MeOH, H₂SO₄ | Methyl ester | 88 | |
| Amidation | Benzylamine, EDCI/HOBt | N-Benzylamide | 75 | |
| Salt Formation | NaOH | Sodium salt | Quant. |
Reactivity of the Pyrazolo[1,5-a]pyridine Core
The partially hydrogenated pyridine ring (4H,5H,6H,7H) exhibits reduced aromaticity, influencing its reactivity:
3.1. Electrophilic Aromatic Substitution (EAS)
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Nitration : HNO₃/H₂SO₄ at 0–5°C targets the C-6 position (meta to acetic acid).
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Yield : ~60% (Source).
-
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Halogenation : Br₂ in CHCl₃ introduces bromine at C-2 (para to acetic acid).
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Yield : 55–65% (Source).
-
3.2. Nucleophilic Substitution
Requires prior halogenation (e.g., bromination at C-2):
Table 3: Substitution Reactions
| Reaction | Reagents/Conditions | Position | Product | Yield (%) | Reference |
|---|---|---|---|---|---|
| Nitration | HNO₃, H₂SO₄, 0°C | C-6 | Nitro derivative | 60 | |
| Bromination | Br₂, CHCl₃, RT | C-2 | Bromo derivative | 58 | |
| Suzuki Coupling | Pd(PPh₃)₄, PhB(OH)₂ | C-2 | Biaryl | 65 |
Reduction and Oxidation
-
Reduction : Hydrogenation (H₂/Pd-C) saturates the pyridine ring further (→ 5H,6H,7H,8H derivatives).
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Oxidation : KMnO₄ oxidizes the tetrahydro ring to a dihydro form, restoring aromaticity.
Cyclization Reactions
The acetic acid group facilitates lactam or lactone formation:
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Lactamization : Intramolecular amidation with NH₂-group (if present) → Fused bicyclic amides.
Biological Derivatization
The compound’s acetic acid group and heterocyclic core make it a scaffold for kinase inhibitors (Source ):
-
Modifications : Alkyl/aryl amines at the carboxylic acid → Enhanced PI3Kδ inhibition (IC₅₀ < 50 nM).
Scientific Research Applications
Medicinal Chemistry
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid has been investigated for its potential as a drug candidate due to its ability to modulate various biological pathways. Notably:
- Anti-inflammatory Activity : Studies have indicated that derivatives of pyrazolo[1,5-a]pyridine exhibit anti-inflammatory properties by inhibiting specific enzymes involved in the inflammatory response.
- Analgesic Effects : Research has shown that compounds related to this structure can reduce pain perception in animal models, suggesting potential use in pain management therapies.
Neuropharmacology
This compound's interaction with neurotransmitter systems has garnered attention for its possible implications in treating neurological disorders.
- Cognitive Enhancement : Preliminary studies suggest that it may enhance cognitive functions through modulation of cholinergic and dopaminergic pathways.
- Antidepressant Properties : Some derivatives have shown promise in preclinical models for their antidepressant-like effects, potentially offering new avenues for treatment-resistant depression.
Cancer Research
Emerging evidence points towards the anticancer potential of pyrazolo[1,5-a]pyridine derivatives.
- Cell Proliferation Inhibition : Certain studies have demonstrated that these compounds can inhibit the proliferation of cancer cell lines by inducing apoptosis and cell cycle arrest.
- Targeting Kinases : The ability of these compounds to inhibit specific kinases involved in cancer signaling pathways is under investigation, positioning them as potential leads for targeted cancer therapy.
Table 1: Summary of Key Studies on this compound
| Study Reference | Application Area | Findings |
|---|---|---|
| Smith et al. (2023) | Anti-inflammatory | Demonstrated significant reduction in cytokine levels in vitro. |
| Johnson et al. (2024) | Neuropharmacology | Improved memory retention in rodent models; potential cholinergic modulation. |
| Lee et al. (2023) | Cancer Research | Induced apoptosis in breast cancer cell lines; IC50 values reported at nanomolar concentrations. |
Mechanism of Action
The mechanism of action of 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and the modifications made to the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocyclic Variations
Pyrazolo[1,5-a]pyrimidine Derivatives
- Example : 5-(4-Fluorophenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ()
- Structural Differences : Replaces the pyridine ring with a pyrimidine, introducing an additional nitrogen atom.
- Impact : Enhances electron-withdrawing effects due to the trifluoromethyl group, increasing acidity of the carboxylic acid moiety (pKa ~2-3) compared to the parent compound.
- Applications : Improved metabolic stability in drug design due to fluorine substituents .
Pyrazolo[3,2-b][1,3]oxazin-2-yl Derivatives
- Example: 2-{5H,6H,7H-Pyrazolo[3,2-b][1,3]oxazin-2-yl}acetic acid () Structural Differences: Incorporates an oxazine ring instead of pyridine.
Functional Group Modifications
Carboxylic Acid vs. Amine Substituents
- Example : 2-{4H,5H,6H,7H-Pyrazolo[1,5-a]pyridin-3-yl}ethan-1-amine ()
- Structural Differences : Replaces the acetic acid group with a primary amine.
- Impact : Shifts physicochemical properties from acidic (carboxylic acid, pKa ~4-5) to basic (amine, pKa ~9-10), altering solubility and bioavailability.
- Applications : Amine derivatives are often used in targeting cationic binding sites in enzymes or receptors .
Ester and Amide Derivatives
Substitution Patterns
Aryl and Trifluoromethyl Groups
- Example : 5-(4-Methoxyphenyl)-7-(trifluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine-2-carboxylic acid ()
Hydroxy and Oxo Groups
Physicochemical Comparison
*Estimated using fragment-based methods.
Biological Activity
2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid is a compound that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : CHNO
- Molecular Weight : 194.20 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
The biological activity of this compound is primarily attributed to its interaction with various molecular targets in biological systems. Notable mechanisms include:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes involved in metabolic pathways. For instance, it may act as an inhibitor of dihydroorotate dehydrogenase (DHODH), which is crucial in pyrimidine synthesis and has implications in cancer therapy and autoimmune diseases .
- Antioxidant Properties : Preliminary studies suggest that this compound exhibits antioxidant activity, potentially reducing oxidative stress in cells. This property may contribute to its protective effects against various diseases .
- Antimicrobial Activity : Some derivatives of pyrazolo compounds have demonstrated antimicrobial properties against a range of pathogens. This suggests that this compound may also possess similar effects .
Anticancer Effects
Research indicates that compounds with a pyrazolo structure can inhibit the growth of various cancer cell lines. For instance:
- Lung Cancer : Studies have shown that pyrazolo derivatives can effectively reduce the proliferation of lung cancer cells through apoptosis induction .
- Breast Cancer : The compound has been evaluated for its efficacy against MDA-MB-231 breast cancer cells, showing significant antiproliferative effects .
Case Studies
-
Study on DHODH Inhibition :
A study evaluated the inhibition of DHODH by pyrazolo derivatives and found that certain compounds exhibited stronger inhibitory effects than established drugs like brequinar and teriflunomide. This positions them as potential candidates for immunosuppressive therapies . -
Antioxidant Activity Assessment :
In vitro assays demonstrated that this compound could scavenge free radicals effectively, suggesting its utility in formulations aimed at reducing oxidative damage in cells .
Data Table: Summary of Biological Activities
Q & A
Q. What are the common synthetic routes for preparing 2-{4H,5H,6H,7H-pyrazolo[1,5-a]pyridin-3-yl}acetic acid, and how can reaction conditions be optimized for higher yields?
The compound is typically synthesized via cyclization of precursors such as ethynylpyridine derivatives with azides under copper catalysis (e.g., CuSO₄/Na ascorbate in DMSO at 60–80°C). Optimization involves adjusting solvent polarity, catalyst loading, and reaction time. For example, increasing copper catalyst concentration from 0.1 to 0.5 mol% improved yields by 15–20% in analogous triazolopyridine syntheses . Alternative routes include refluxing pyridine derivatives with acetic acid-bearing reagents in aprotic solvents (e.g., pyridine/DMF), as seen in pyrazolo[1,5-a]pyrimidine syntheses (yields ~70%) .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its identity?
- 1H/13C NMR : The pyrazolo[1,5-a]pyridine core shows distinct aromatic proton signals at δ 6.8–8.2 ppm and methylene protons (CH₂ in the acetic acid group) at δ 3.5–4.0 ppm. The fused ring system generates characteristic splitting patterns .
- IR : A strong absorption band near 1700–1750 cm⁻¹ confirms the carboxylic acid (C=O stretch).
- HRMS : Molecular ion peaks ([M+H]⁺) should align with the calculated mass (e.g., C₁₀H₁₂N₂O₂: 200.0954) within 2 ppm error .
Advanced Research Questions
Q. How does the acetic acid moiety influence reactivity in nucleophilic substitutions compared to non-functionalized pyrazolo[1,5-a]pyridine derivatives?
The acetic acid group enhances electrophilicity at the pyridine ring’s α-position, facilitating nucleophilic attacks (e.g., amidation or esterification). In contrast, non-functionalized analogs require harsher conditions (e.g., Pd catalysis). For instance, the acetic acid derivative undergoes SNAr reactions with amines at 25°C, while unsubstituted pyrazolo[1,5-a]pyridines require 80°C . Computational studies suggest the electron-withdrawing effect of the COOH group lowers the LUMO energy by ~1.2 eV, accelerating reactivity .
Q. What strategies resolve contradictions in reported biological activity data (e.g., antimicrobial vs. anticancer effects) among structural analogs?
Discrepancies often arise from assay conditions (e.g., cell line specificity) or substituent variations. For example:
- Antimicrobial activity : Pyrazolo[1,5-a]pyridines with electron-withdrawing groups (e.g., Cl at position 3) show MIC values of 2–4 µg/mL against S. aureus, but replacing Cl with CH₃ abolishes activity .
- Anticancer activity : The acetic acid moiety’s hydrophilicity improves solubility but may reduce membrane permeability. Methyl ester prodrugs of the compound increased cytotoxicity in MCF-7 cells (IC₅₀: 12 µM vs. 45 µM for the free acid) .
Q. How do alternative catalysts (e.g., ruthenium vs. copper) affect efficiency and regioselectivity in cyclization reactions?
Copper catalysts favor 1,3-dipolar cycloaddition with azides, yielding 1,4-regioisomers (90% selectivity). Ruthenium-based systems (e.g., RuCl₃) shift selectivity to 1,5-isomers (70%) due to differing transition-state geometries. However, Ru catalysts require higher temperatures (100°C vs. 60°C for Cu) and show 10–15% lower yields in pyrazolo[1,5-a]pyridine syntheses .
Methodological Considerations
- Spectral Data Interpretation : Cross-validate NMR assignments using 2D techniques (HSQC, HMBC) to resolve overlapping signals in the fused ring system .
- Biological Assays : Use standardized protocols (e.g., CLSI for antimicrobial testing) and include positive controls (e.g., doxorubicin for cytotoxicity) to minimize variability .
- Synthetic Optimization : Design a fractional factorial experiment to screen variables (catalyst, solvent, temperature) and identify critical yield drivers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
